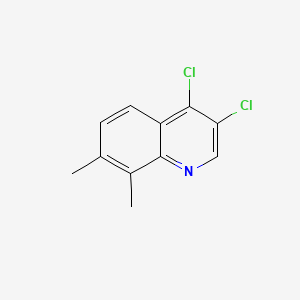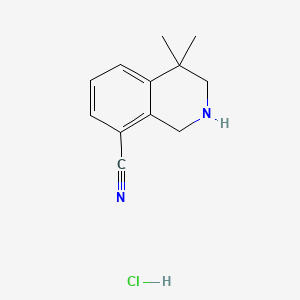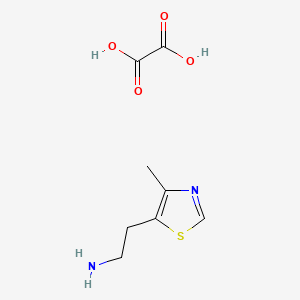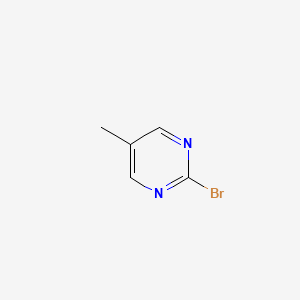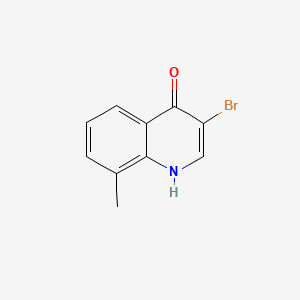
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a chloro group and a propionyl group, as well as a methyl ester functional group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester typically involves the esterification of the corresponding acid. One common method is the reaction of 2-chloro-5-(1-oxopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The use of cleanroom environments and advanced purification techniques further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4, often in anhydrous solvents.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Hydrolysis: Formation of 2-chloro-5-(1-oxopropyl)benzoic acid and methanol.
Scientific Research Applications
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester involves its interaction with specific molecular targets. The chloro and carbonyl groups in its structure allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, ethyl ester
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, propyl ester
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, butyl ester
Uniqueness
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is unique due to its specific ester functional group, which influences its reactivity and solubility properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester has a lower molecular weight and different physicochemical properties, making it suitable for specific applications where these characteristics are advantageous.
Properties
CAS No. |
103918-71-4 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.683 |
IUPAC Name |
(5-chloro-2-propanoylphenyl) propanoate |
InChI |
InChI=1S/C12H13ClO3/c1-3-10(14)9-6-5-8(13)7-11(9)16-12(15)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
MQBFBNHNMUMEKD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




